N-phenyl hydroxylamine hydrochloride is an organic compound with the molecular formula and a molecular weight of approximately 163.59 g/mol. It appears as a white to beige crystalline solid, typically with a melting point ranging from 83 to 84 °C. This compound is a derivative of phenylhydroxylamine, where one of the hydrogen atoms in the amine group is substituted by a hydroxyl group, making it an N-substituted amine . N-phenyl hydroxylamine hydrochloride is known for its reactivity and potential applications in various
N-phenyl hydroxylamine hydrochloride exhibits notable biological activities. It has been studied for its potential genotoxic effects, particularly concerning its metabolites and their relationship to carcinogenicity in animal models . The compound's ability to form reactive intermediates may also play a role in various biological pathways, including those related to oxidative stress and cellular signaling.
The synthesis of N-phenyl hydroxylamine hydrochloride can be achieved through several methods:
N-phenyl hydroxylamine hydrochloride serves multiple purposes across various fields:
Studies have shown that N-phenyl hydroxylamine interacts with various biological molecules, potentially leading to oxidative stress and DNA damage. Its metabolites have been implicated in genotoxicity, which raises concerns regarding its safety in biological systems . Research continues into understanding these interactions more thoroughly, especially regarding their implications for human health.
N-phenyl hydroxylamine hydrochloride shares structural similarities with several other compounds. Here is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Aniline | Basic amine; no hydroxyl group; used in dye synthesis. | |
Hydroxylamine | Simple structure; lacks phenyl group; used as a reducing agent. | |
Phenol | Aromatic compound; lacks amine functionality; used in plastics. | |
4-Aminophenol | Derived from N-phenyl hydroxylamine; used in analgesics. |
N-phenyl hydroxylamine hydrochloride is unique due to its specific combination of amine and hydroxyl functionalities attached to an aromatic ring, which contributes to its distinct chemical reactivity and biological activity compared to other similar compounds.